molecular formula C19H17NO4 B2527717 N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 693253-53-1

N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2527717
CAS No.: 693253-53-1
M. Wt: 323.348
InChI Key: CCWUJFJBSXKTMT-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a dimethylphenyl group, a methoxy group, and a chromene core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the dimethylphenyl and methoxy groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is explored for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique chemical and biological properties

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-6-4-7-12(2)16(11)20-18(21)14-10-13-8-5-9-15(23-3)17(13)24-19(14)22/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWUJFJBSXKTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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